2-Mercaptomethylpyrazine

Description

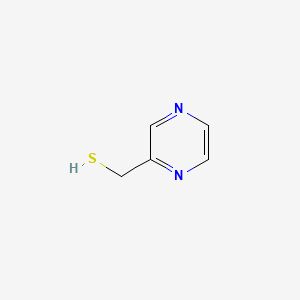

Structure

3D Structure

Properties

IUPAC Name |

pyrazin-2-ylmethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFGDOHENLRPFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069302 |

Source

|

| Record name | Pyrazinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow liquid with a roasted, meat-like odour |

Source

|

| Record name | 2-(Mercaptomethyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

44.00 to 45.00 °C. @ 0.07 mm Hg |

Source

|

| Record name | Pyrazinemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) |

Source

|

| Record name | 2-(Mercaptomethyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.148-1.156 |

Source

|

| Record name | 2-(Mercaptomethyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59021-02-2 |

Source

|

| Record name | Pyrazinemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59021-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptomethyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazinemethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MERCAPTOMETHYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(MERCAPTOMETHYL)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUV3XV379F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazinemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Mercaptomethylpyrazine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Mercaptomethylpyrazine

Introduction

2-Mercaptomethylpyrazine, also known as pyrazinylmethanethiol, is a heterocyclic organic compound that holds significant interest in both academic research and industrial applications. While widely recognized for its potent roasted, meaty, and caramellic organoleptic properties in the flavor and fragrance industry[1], its true potential extends into the realm of medicinal chemistry and materials science. The unique combination of a pyrazine ring—a key scaffold in numerous pharmaceuticals—and a reactive thiol group makes it a versatile building block for synthetic chemists.[2][3]

This guide offers a comprehensive exploration of the core chemical properties of 2-mercaptomethylpyrazine. It is designed for researchers, scientists, and drug development professionals who seek to understand and utilize this compound's full potential. We will delve into its synthesis, spectroscopic identity, chemical reactivity, and safe handling protocols, providing both theoretical grounding and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work.

Synonyms and Identifiers:

The key physicochemical properties of 2-mercaptomethylpyrazine are summarized in the table below, providing critical data for experimental design, purification, and handling.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow clear liquid | [1][6] |

| Assay | ≥ 97-98% | [1][6] |

| Boiling Point | 94 °C @ 10 mm Hg; 44-45 °C @ 0.07 mm Hg | [1] |

| Specific Gravity | 1.134 @ 25 °C | [1] |

| Refractive Index | 1.578 @ 20 °C | [1] |

| Flash Point | 60 °C (140 °F) TCC | [1] |

| Solubility | Soluble in alcohol and water | [1][8] |

| Odor Profile | Roasted, meaty, caramellic, coffee-like | [1][6] |

| logP (o/w) | 0.633 (estimated) | [1] |

Synthesis and Purification

While 2-mercaptomethylpyrazine is commercially available, understanding its synthesis is crucial for custom isotopic labeling or derivative creation. A common and effective laboratory-scale synthesis proceeds via a two-step route from 2-methylpyrazine.[6]

The first step involves a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with a thiol source. This approach is logical as the methyl group on the pyrazine ring is activated for radical abstraction.

Experimental Protocol: Synthesis from 2-Methylpyrazine

This protocol describes a representative synthesis. The choice of N-Chlorosuccinimide (NCS) as a halogenating agent is deliberate; it is a crystalline, easy-to-handle source of chlorine radicals, making it safer and more convenient than gaseous chlorine for lab-scale work.

-

Step 1: Synthesis of 2-(Chloromethyl)pyrazine

-

To a solution of 2-methylpyrazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or benzene) in a round-bottom flask, add N-chlorosuccinimide (NCS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 2-(chloromethyl)pyrazine. This intermediate is often used directly in the next step without extensive purification due to its reactivity.

-

-

Step 2: Synthesis of 2-Mercaptomethylpyrazine

-

Prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) (1.2 eq), in a polar solvent like ethanol or methanol.

-

Cool the hydrosulfide solution in an ice bath.

-

Slowly add the crude 2-(chloromethyl)pyrazine from Step 1 to the cooled hydrosulfide solution with vigorous stirring. The exothermic nature of this Sₙ2 reaction necessitates controlled addition to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.

-

Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

-

Step 3: Purification

-

The final product is a liquid that can be purified by vacuum distillation.[1] This method is effective for separating the target compound from non-volatile impurities and any remaining solvent.

-

Collect the fraction boiling at the reported temperature and pressure (e.g., 94 °C at 10 mm Hg) to obtain pure 2-mercaptomethylpyrazine.[1]

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in scientific research. Spectroscopic methods provide a detailed fingerprint of the molecular structure.[9][10][11]

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2-mercaptomethylpyrazine, which serves as a benchmark for experimental verification.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~8.5 ppm (s, 2H, pyrazine H); δ ~3.8 ppm (d, 2H, -CH₂-); δ ~2.0 ppm (t, 1H, -SH) | The three distinct pyrazine protons may appear as singlets or complex multiplets around 8.5 ppm. The methylene protons (-CH₂-) are adjacent to the thiol, causing a doublet. The thiol proton (-SH) couples with the methylene protons, resulting in a triplet. |

| ¹³C NMR | δ ~150-140 ppm (pyrazine carbons); δ ~30 ppm (-CH₂- carbon) | Aromatic carbons of the pyrazine ring appear in the downfield region. The aliphatic methylene carbon appears significantly upfield. |

| IR (Infrared) | 3100-3000 cm⁻¹ (Aromatic C-H stretch); 2950-2850 cm⁻¹ (Aliphatic C-H stretch); 2600-2550 cm⁻¹ (S-H stretch, weak); ~1580, 1480, 1420 cm⁻¹ (C=N, C=C ring stretch) | The S-H stretch is a key diagnostic peak, though it is often weak and can be missed. The aromatic ring stretches provide confirmation of the pyrazine core.[10] |

| Mass Spec. (MS) | [M]⁺ at m/z = 126; Key fragments at m/z = 93 ([M-SH]⁺) and m/z = 80 (pyrazine ring) | The molecular ion peak confirms the molecular weight.[7] Alpha cleavage leading to the loss of the sulfhydryl radical (•SH) is a probable and diagnostic fragmentation pathway. |

General Protocol for Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the purified compound in appropriate deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆). For IR, the neat liquid can be analyzed directly using a salt plate (NaCl) or an ATR accessory.[9] For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire spectra using standard instrument parameters. For ¹H NMR, ensure sufficient scans to obtain a good signal-to-noise ratio, especially for the broad thiol proton.

-

Data Analysis: Compare the acquired spectra with the predicted values.[12][13] The combination of data from NMR (connectivity), IR (functional groups), and MS (molecular weight and fragments) allows for unambiguous confirmation of the structure.

Chemical Reactivity and Stability

The reactivity of 2-mercaptomethylpyrazine is dictated by its two primary functional components: the nucleophilic thiol group and the aromatic pyrazine ring.

-

Thiol Group Reactivity: The thiol (-SH) group is the most reactive site.

-

Oxidation: It is readily oxidized in the presence of air or mild oxidizing agents to form the corresponding disulfide, bis(pyrazin-2-ylmethyl)disulfide. This is a common consideration for storage and handling.

-

Nucleophilicity: As a soft nucleophile, it readily participates in Sₙ2 reactions with alkyl halides to form thioethers. It can also undergo Michael additions to α,β-unsaturated carbonyl compounds.

-

Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, NaOH) to form a thiolate anion, which is an even stronger nucleophile.

-

-

Pyrazine Ring Reactivity: The pyrazine ring is an electron-deficient aromatic system due to the two electronegative nitrogen atoms.

-

It is generally resistant to electrophilic aromatic substitution.

-

It can be susceptible to nucleophilic aromatic substitution, particularly if activated by a strong electron-withdrawing group or under harsh conditions.

-

The nitrogen atoms are basic and can be protonated or alkylated to form pyrazinium salts.

-

-

Storage and Stability: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.[14][15] This minimizes oxidation of the thiol group. It is incompatible with strong oxidizing agents and strong acids.[14]

Applications in Research and Drug Development

The unique structure of 2-mercaptomethylpyrazine makes it a valuable scaffold in medicinal chemistry.

-

Kinase Inhibitors: The pyrazine core is a well-established "privileged scaffold" found in numerous FDA-approved kinase inhibitors.[2] Kinases are critical targets in oncology and immunology. The methylthiol side chain of 2-mercaptomethylpyrazine provides a reactive handle to build out more complex molecules that can interact with specific binding pockets in target kinases. For example, the thiol can be used as an attachment point for various side chains to explore structure-activity relationships (SAR).

-

Pharmaceutical Intermediates: Pyrazine derivatives are intermediates in the synthesis of drugs for various conditions, including tuberculosis and diabetes.[16] 2-Mercaptomethylpyrazine can serve as a starting material for more complex heterocyclic systems.

-

Coordination Chemistry: The nitrogen atoms of the pyrazine ring and the sulfur atom of the thiol group can act as ligands to coordinate with metal ions. This has potential applications in the development of new metal-based drugs or catalysts.[17]

-

Drug Discovery Platforms: The compound is an excellent starting point for creating focused libraries for high-throughput screening. The thiol group can be systematically reacted with a diverse set of electrophiles (e.g., alkyl halides, Michael acceptors) to rapidly generate a library of new chemical entities for biological evaluation.[3]

Safety and Handling

As with any chemical, proper safety protocols must be followed to ensure personnel safety. The information provided here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][18]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing.[14] Use non-sparking tools as the compound is flammable.[18]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14][15] Keep containers tightly closed. Store away from incompatible materials such as strong oxidizing agents and strong acids.[14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Conclusion

2-Mercaptomethylpyrazine is more than a simple flavor compound; it is a chemically rich and versatile molecule with significant untapped potential. Its combination of a biologically relevant pyrazine scaffold and a synthetically tractable thiol group makes it an attractive building block for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. By understanding its fundamental properties—from synthesis and spectroscopic identity to reactivity and safe handling—researchers are well-equipped to leverage this compound in the pursuit of novel scientific advancements.

References

-

The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. Retrieved from [Link]

-

LookChem. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubChemLite. (2025). 2-mercaptomethylpyrazine (C5H6N2S). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Storage of 2-Methylpyrazine: A Manufacturer's Guide. Retrieved from [Link]

-

Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptomethyl pyrazine. PubChem. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

- Google Patents. (2018). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.

-

MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

- Google Patents. (n.d.). CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 2-mercaptomethyl pyrazine, 59021-02-2 [thegoodscentscompany.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SID 135020126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Mercaptomethylpyrazine | 59021-02-2 [amp.chemicalbook.com]

- 6. haihangchem.com [haihangchem.com]

- 7. PubChemLite - 2-mercaptomethylpyrazine (C5H6N2S) [pubchemlite.lcsb.uni.lu]

- 8. scent.vn [scent.vn]

- 9. benchchem.com [benchchem.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. m.youtube.com [m.youtube.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 2-Mercaptomethylpyrazine from 2-Bromomethylpyrazine

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for the preparation of 2-mercaptomethylpyrazine, a key flavor and fragrance compound, from the readily available starting material, 2-bromomethylpyrazine. The synthesis proceeds through a two-step sequence involving the formation of an S-(pyrazin-2-ylmethyl)isothiouronium bromide intermediate, followed by its alkaline hydrolysis. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines the necessary characterization techniques for the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, flavor chemistry, and drug development who require a practical and in-depth understanding of this synthetic transformation.

Introduction: The Significance of 2-Mercaptomethylpyrazine

2-Mercaptomethylpyrazine, also known as pyrazinylmethyl mercaptan, is a potent organosulfur compound that plays a crucial role in the flavor and fragrance industry. It is characterized by its distinct roasted, meaty, and nutty aroma profile, making it an invaluable component in the formulation of savory flavors, particularly for meat, coffee, and cocoa applications. Beyond its sensory attributes, the pyrazine scaffold is a common motif in many biologically active molecules, making its derivatives, including 2-mercaptomethylpyrazine, of interest in medicinal chemistry and drug discovery.

The synthesis of 2-mercaptomethylpyrazine from 2-bromomethylpyrazine offers a practical and scalable route to this important molecule. This guide will focus on a robust and widely applicable method that utilizes thiourea as the thiol source, proceeding through a stable isothiouronium salt intermediate. This approach is favored for its operational simplicity, high yields, and the avoidance of malodorous and highly volatile thiol reagents in the initial step.

The Synthetic Pathway: A Mechanistic Overview

The conversion of 2-bromomethylpyrazine to 2-mercaptomethylpyrazine is efficiently achieved in a two-step process. The first step involves a nucleophilic substitution reaction between 2-bromomethylpyrazine and thiourea to form S-(pyrazin-2-ylmethyl)isothiouronium bromide. The second step is the alkaline hydrolysis of this intermediate to yield the desired 2-mercaptomethylpyrazine.

Step 1: Formation of S-(pyrazin-2-ylmethyl)isothiouronium Bromide

This step is a classic example of an SN2 reaction. The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic benzylic carbon of 2-bromomethylpyrazine, displacing the bromide ion. The resulting product is a stable, crystalline isothiouronium salt. This salt is easily isolated and purified, which is a significant advantage of this method as it allows for the removal of any unreacted starting materials or byproducts before proceeding to the final step.

Step 2: Alkaline Hydrolysis of the Isothiouronium Salt

The isothiouronium salt is then subjected to alkaline hydrolysis. The hydroxide ions attack the central carbon of the isothiouronium group. This is followed by a rearrangement and subsequent elimination of urea, leading to the formation of the pyrazinylmethyl thiolate anion. Upon acidification during the work-up, the thiolate is protonated to yield the final product, 2-mercaptomethylpyrazine.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 2-mercaptomethylpyrazine. Standard laboratory safety procedures should be followed at all times.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromomethylpyrazine | C₅H₅BrN₂ | 173.01 | ≥97% | Commercially Available |

| Thiourea | CH₄N₂S | 76.12 | ≥99% | Commercially Available |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Commercially Available |

| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Commercially Available |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |

| Hydrochloric Acid | HCl | 36.46 | 2 M (aq) | Commercially Available |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Commercially Available |

Step-by-Step Synthesis

Step 1: Synthesis of S-(pyrazin-2-ylmethyl)isothiouronium bromide

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromomethylpyrazine (17.3 g, 0.1 mol) and ethanol (100 mL).

-

Stir the mixture until the 2-bromomethylpyrazine has completely dissolved.

-

Add thiourea (7.61 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours. A white precipitate will form during this time.

-

After the reflux period, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL).

-

Dry the solid under vacuum to a constant weight to yield S-(pyrazin-2-ylmethyl)isothiouronium bromide.

Step 2: Synthesis of 2-Mercaptomethylpyrazine

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the S-(pyrazin-2-ylmethyl)isothiouronium bromide (from the previous step) in deoxygenated water (150 mL).

-

Cool the solution in an ice bath.

-

Prepare a solution of sodium hydroxide (12.0 g, 0.3 mol) in deoxygenated water (50 mL) and add it dropwise to the stirred isothiouronium salt solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-mercaptomethylpyrazine as a pale yellow oil.

Purification

The crude 2-mercaptomethylpyrazine can be purified by vacuum distillation.

| Parameter | Value |

| Boiling Point | 74-76 °C at 10 mmHg |

| Expected Yield | 75-85% (over two steps) |

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Roasted, meaty, nutty |

| Molecular Formula | C₅H₆N₂S |

| Molar Mass | 126.18 g/mol |

Spectroscopic Data (Predicted)

Due to the absence of readily available experimental spectra in the searched literature, the following NMR data are predicted based on the analysis of structurally similar compounds.[1][2]

¹H NMR (400 MHz, CDCl₃):

-

δ 8.55 (s, 1H, pyrazine-H)

-

δ 8.45 (s, 1H, pyrazine-H)

-

δ 8.40 (s, 1H, pyrazine-H)

-

δ 3.85 (d, J = 7.5 Hz, 2H, -CH₂-SH)

-

δ 1.90 (t, J = 7.5 Hz, 1H, -SH)

¹³C NMR (100 MHz, CDCl₃):

-

δ 152.0 (C, pyrazine)

-

δ 145.0 (CH, pyrazine)

-

δ 144.5 (CH, pyrazine)

-

δ 143.0 (CH, pyrazine)

-

δ 30.0 (-CH₂-SH)

Conclusion

The synthesis of 2-mercaptomethylpyrazine from 2-bromomethylpyrazine via an isothiouronium salt intermediate is a highly effective and practical method. This guide has provided a comprehensive framework for this synthesis, from the fundamental mechanistic principles to detailed, actionable experimental protocols and characterization guidelines. The described pathway offers a reliable means for researchers and professionals to access this valuable flavor and fragrance compound for a variety of applications.

References

- O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, The Royal Society of Chemistry. [Link not available]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link not available]

- Reid, E. E. (1958). Organic Chemistry of Bivalent Sulfur. Vol. 1, Chemical Publishing Co. [Link not available]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link not available]

Sources

Spectroscopic Characterization of 2-Mercaptomethylpyrazine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptomethylpyrazine (also known as pyrazin-2-ylmethanethiol), a heterocyclic compound with applications in flavor and fragrance chemistry as well as a potential building block in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-Mercaptomethylpyrazine

2-Mercaptomethylpyrazine is a volatile organic compound characterized by a pyrazine ring substituted with a mercaptomethyl group (-CH₂SH). The interplay of the aromatic, electron-deficient pyrazine ring and the nucleophilic thiol functional group dictates its chemical reactivity and is key to interpreting its spectroscopic signatures. Understanding these spectral properties is fundamental for its identification, purity assessment, and for elucidating its role in various chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Mercaptomethylpyrazine by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 2-Mercaptomethylpyrazine is expected to show distinct signals for the protons on the pyrazine ring and the methylene and thiol groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to benzene.[1][2]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 - 8.6 | Doublet | ~1.5 |

| H-5 | ~8.4 - 8.5 | Doublet | ~2.5 |

| H-6 | ~8.3 - 8.4 | Doublet of Doublets | ~1.5, ~2.5 |

| -CH₂- | ~3.8 - 4.0 | Doublet | ~8.0 |

| -SH | ~1.5 - 2.0 | Triplet | ~8.0 |

Note: Predicted values are based on the analysis of related pyrazine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other acquisition parameters.[1][3]

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of 2-Mercaptomethylpyrazine is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-Mercaptomethylpyrazine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

-

Instrument Setup:

-

Use a 400 MHz or higher NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Temperature: 298 K.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring are expected to be deshielded due to the electronegativity of the nitrogen atoms.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~145 - 150 |

| C-5 | ~143 - 148 |

| C-6 | ~142 - 147 |

| -CH₂- | ~30 - 35 |

Note: These are estimated chemical shifts. The specific resonance order of the pyrazine carbons can be confirmed by 2D NMR experiments.[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Use a 400 MHz or higher NMR spectrometer equipped with a broadband probe.

-

Tune the probe for ¹³C.

-

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak.

-

Data Acquisition and Processing Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions:

The IR spectrum of 2-Mercaptomethylpyrazine is expected to show absorptions corresponding to the pyrazine ring, the C-H bonds of the methylene group, and the S-H bond of the thiol group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Aromatic C-H stretch | 3000 - 3100 | Pyrazine ring C-H stretching vibrations.[4] |

| Aliphatic C-H stretch | 2850 - 2960 | Methylene (-CH₂-) group C-H stretching. |

| S-H stretch | 2550 - 2600 | Thiol (-SH) group stretching; typically a weak band. |

| C=N and C=C stretch | 1400 - 1600 | Pyrazine ring stretching vibrations.[4][5] |

| C-S stretch | 600 - 800 | Carbon-sulfur bond stretching. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or solvent.

-

-

Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, 2-Mercaptomethylpyrazine is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the thiol group and cleavage of the pyrazine ring.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 93 | [M - SH]⁺ |

| 79 | [Pyrazine]⁺ |

Note: The relative intensities of the fragment ions will depend on the ionization energy.[6]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Workflow:

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, characteristic IR absorptions, and expected mass spectral fragmentation patterns, provide a robust framework for the identification and characterization of 2-Mercaptomethylpyrazine. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectral data. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for professionals engaged in chemical synthesis, quality control, and the development of new chemical entities.

References

-

Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. Available at: [Link]

-

Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Available at: [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

Sources

Physical and chemical properties of 2-Mercaptomethylpyrazine

This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 2-Mercaptomethylpyrazine (CAS No. 59021-02-2). It is intended for researchers, scientists, and professionals in the fields of flavor chemistry and drug development, offering in-depth technical information, experimental protocols, and insights into its applications.

Introduction: The Aromatic Significance of 2-Mercaptomethylpyrazine

2-Mercaptomethylpyrazine, also known as pyrazin-2-ylmethanethiol, is a heterocyclic organic compound that plays a significant role in the flavor and aroma industry. Its characteristic meaty, roasted, and nutty notes make it a key component in the formulation of savory flavors. Beyond its sensory contributions, the pyrazine ring system is a scaffold of interest in medicinal chemistry, suggesting potential applications for its derivatives in drug discovery.[1][2][3] This guide will delve into the core scientific principles governing the properties and utility of this multifaceted molecule.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of 2-Mercaptomethylpyrazine are fundamental to its handling, application, and analysis. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂S | [4] |

| Molecular Weight | 126.18 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [4] |

| Odor Profile | Meaty, roasted, caramellic, nutty, coffee, beefy | [4] |

| Boiling Point | 44-45 °C at 0.07 mmHg; 94 °C at 10 mmHg | [4] |

| Specific Gravity | 1.134 @ 25 °C | [4] |

| Refractive Index | 1.578 @ 20 °C | [4] |

| Flash Point | 60 °C (140 °F) | [4] |

| Solubility | Soluble in water and alcohol | [4][5] |

| logP (o/w) | 0.633 (estimated) | [4] |

Chemical Synthesis and Reactivity

Synthesis of 2-Mercaptomethylpyrazine

The synthesis of 2-Mercaptomethylpyrazine typically involves a two-step process starting from 2-methylpyrazine. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 2-Mercaptomethylpyrazine

Step 1: Chlorination of 2-Methylpyrazine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

-

Initiate the reaction by adding a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide and wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)pyrazine.

Step 2: Thiolation of 2-(Chloromethyl)pyrazine

-

In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Cool the solution in an ice bath and slowly add the 2-(chloromethyl)pyrazine obtained from Step 1.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by GC.

-

Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-Mercaptomethylpyrazine.

Diagram: Synthesis of 2-Mercaptomethylpyrazine

Caption: Synthetic route to 2-Mercaptomethylpyrazine.

Chemical Reactivity

The chemical reactivity of 2-Mercaptomethylpyrazine is dominated by the thiol (-SH) group and influenced by the pyrazine ring.

-

Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding disulfide, bis(pyrazin-2-ylmethyl) disulfide. This is a common reaction for thiols and is relevant to the stability and flavor profile of the compound.[6][7][8] The reaction proceeds via a thiolate anion intermediate, which is more nucleophilic than the neutral thiol.[9][10]

Diagram: Oxidation of 2-Mercaptomethylpyrazine to its Disulfide

Caption: Oxidation of the thiol to a disulfide.

-

Acidity and Alkylation: The thiol proton is weakly acidic and can be removed by a base to form a thiolate anion. This anion is a good nucleophile and can undergo S-alkylation with various electrophiles.

-

Pyrazine Ring Chemistry: The pyrazine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, it can undergo nucleophilic aromatic substitution, particularly if there are good leaving groups on the ring.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the methylene group.

-

Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-8.6 ppm), corresponding to the three non-equivalent protons on the pyrazine ring.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the thiol proton) in the upfield region (typically δ 3.5-4.5 ppm).

-

Thiol Proton (-SH): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule.

-

Pyrazine Carbons: Four signals in the downfield region (typically δ 140-160 ppm) for the carbons of the pyrazine ring.

-

Methylene Carbon (-CH₂-): One signal in the upfield region (typically δ 20-30 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is expected to be influenced by the stability of the pyrazinylmethyl cation.

-

Molecular Ion: A peak at m/z = 126.

-

Major Fragments: Loss of the thiol group (-SH) to give a fragment at m/z 93 (pyrazinylmethyl cation). Cleavage of the C-S bond can also lead to a fragment at m/z 93. Further fragmentation of the pyrazine ring is also possible.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=N and C=C Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.[16][17]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 2-Mercaptomethylpyrazine, especially in complex matrices like food and flavor formulations.[18][19][20]

Experimental Protocol: GC-MS Analysis of 2-Mercaptomethylpyrazine

-

Sample Preparation: For solid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be used to isolate the volatile and semi-volatile compounds. Liquid samples may be diluted in a suitable solvent.

-

Internal Standard: The use of a deuterated internal standard, such as 2-methylpyrazine-d6, is recommended for accurate quantification to correct for matrix effects and variations in sample preparation.[21]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).

-

Injector: Splitless mode at a temperature of 250-270 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[21]

-

Oven Temperature Program: An initial temperature of 40-50 °C, held for 2-5 minutes, followed by a ramp of 3-5 °C/min to 230-250 °C.[21][22]

-

-

MS Conditions:

-

Data Analysis: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum. Quantification is achieved by creating a calibration curve using the internal standard.

Diagram: GC-MS Workflow for Pyrazine Analysis

Caption: Workflow for the analysis of 2-Mercaptomethylpyrazine.

Applications

Flavor and Fragrance Industry

2-Mercaptomethylpyrazine is a widely used flavoring agent due to its potent meaty and roasted aroma. It is a key component in the formulation of savory flavors for a variety of food products, including soups, sauces, processed meats, and snacks. Its presence is often associated with the complex flavors developed during the Maillard reaction in cooked foods.

Drug Development

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[1][3][23][24] Pyrazine derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The thiol group in 2-Mercaptomethylpyrazine offers a reactive handle for the synthesis of new derivatives with potential therapeutic applications. While specific drug development programs focusing on 2-Mercaptomethylpyrazine are not widely reported, its structural motifs suggest it as a valuable building block for the synthesis of novel bioactive compounds.

Safety and Toxicology

Pyrazine derivatives used as flavoring ingredients have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and are generally recognized as safe (GRAS) under their intended conditions of use.[25][26][27][28] The safety of these compounds is supported by their rapid absorption, metabolic detoxification, and excretion. However, as with all chemicals, appropriate handling procedures should be followed. It is recommended to consult the Safety Data Sheet (SDS) for specific handling and safety information.

Conclusion

2-Mercaptomethylpyrazine is a molecule of significant industrial importance, particularly in the flavor industry. Its unique sensory properties are a direct result of its chemical structure. A thorough understanding of its physical and chemical properties, as well as the analytical methods for its characterization, is crucial for its effective application. Furthermore, the presence of the pyrazine ring and a reactive thiol group makes it an interesting candidate for further research in the field of medicinal chemistry. This guide has provided a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.

References

-

Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange. [Link]

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2013). Antioxidants & Redox Signaling, 18(13), 1615–1642. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]

-

What are the applications of pyrazine derivatives? - Blog - Biosynce. (2023). Biosynce. [Link]

-

The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Thiol Oxidation Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

-

Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]

-

Oxidation of Thiols. (2024). Chemistry LibreTexts. [Link]

-

2-MERCAPTOMETHYLPYRAZINE. (n.d.). FEMA. [Link]

-

Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). Foods, 10(5), 969. [Link]

-

The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). Food and Chemical Toxicology, 40(4), 429–451. [Link]

-

2-mercaptomethyl pyrazine, 59021-02-2. (n.d.). The Good Scents Company. [Link]

-

Analysis of Pyrazines by GC. (n.d.). Scribd. [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149–161. [Link]

-

Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). Analytica Chimica Acta, 641(1-2), 101–107. [Link]

-

The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association. (2002). Food and Chemical Toxicology, 40(4), 429–451. [Link]

-

2-Methylpyridine 13C NMR Spectrum. (n.d.). Human Metabolome Database. [Link]

-

2-mercaptopyrimidine. (n.d.). Organic Syntheses. [Link]

-

The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). ResearchGate. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). Catalysts, 13(2), 318. [Link]

-

Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar... (n.d.). ResearchGate. [Link]

- Synthesis process of 2-methyl-5-pyrazine formate. (2018).

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. (n.d.). ScentARC. [Link]

-

pyrazinyl ethane thiol. (n.d.). FlavScents. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

interpretation of two sample infrared spectra. (2023). YouTube. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Methylpyrazine-2-carboxylate. (n.d.). NIST WebBook. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). ResearchGate. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-mercaptomethyl pyrazine, 59021-02-2 [thegoodscentscompany.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. scribd.com [scribd.com]

- 19. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. web.vscht.cz [web.vscht.cz]

- 21. benchchem.com [benchchem.com]

- 22. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. lifechemicals.com [lifechemicals.com]

- 25. femaflavor.org [femaflavor.org]

- 26. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 27. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

2-Mercaptomethylpyrazine CAS number 59021-02-2

An In-depth Technical Guide to 2-Mercaptomethylpyrazine (CAS 59021-02-2)

Executive Summary

2-Mercaptomethylpyrazine, CAS Number 59021-02-2, is a potent organosulfur heterocyclic compound that has carved a significant niche primarily within the flavor and fragrance industry. Characterized by its powerful roasted, meaty, and caramellic aroma profile, it is a key component in the formulation of savory flavors.[1][2][3] This guide offers a comprehensive technical overview of its chemical identity, synthesis, core reactivity, applications, and safety considerations. Beyond its established role as a flavorant, this document explores its latent potential in drug development and materials science, owing to the unique reactivity of its thiol (-SH) group and the versatile pyrazine scaffold. Detailed experimental protocols, mechanistic discussions, and safety guidelines are presented to serve as a vital resource for researchers, scientists, and professionals in applied chemical sciences.

Chapter 1: Introduction to 2-Mercaptomethylpyrazine

The Pyrazine Scaffold in Chemical Science

Pyrazines are a class of aromatic six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4.[4] This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[5][6] The electron-withdrawing nature of the nitrogen atoms imparts unique electronic properties to the ring, influencing its reactivity and making it a valuable building block in medicinal chemistry and materials science.[4][6] Pyrazine derivatives are known for their diverse biological activities and their ability to act as ligands in the formation of metal-organic frameworks (MOFs) and conductive polymers.[6]

Emergence of 2-Mercaptomethylpyrazine: A Key Aroma Compound

While the pyrazine family is broad, 2-Mercaptomethylpyrazine stands out for its profound sensory impact. It is not reported to be found in nature, but its potent aroma makes it an indispensable tool for flavor chemists.[1] Its characteristic roasted and meaty notes are crucial for recreating the complex flavor profiles of cooked foods, particularly in processed foods, sauces, and snacks.[7][8][9] The compound is recognized for its effectiveness at very low concentrations and has been assessed for safety as a flavoring ingredient by regulatory bodies.[10][11]

Scope of this Guide

This guide provides a holistic view of 2-Mercaptomethylpyrazine, bridging the gap between its industrial application as a flavorant and its potential as a reactive chemical intermediate. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize, handle, and explore the utility of this compound.

Chapter 2: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and study.

Core Molecular Data

The fundamental identifiers and molecular properties of 2-Mercaptomethylpyrazine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59021-02-2 | [3][12] |

| Molecular Formula | C₅H₆N₂S | [3] |

| Molecular Weight | 126.18 g/mol | [3][13] |

| Synonyms | pyrazin-2-ylmethanethiol, Pyrazinemethanethiol, Pyrazinylmethyl mercaptan | [1][12][14] |

Physical Properties

The physical state and properties dictate the handling, storage, and application conditions for the compound.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor Profile | Roasted, meaty, caramellic, barbecue-like | [1][3] |

| Boiling Point | 94 °C @ 10 mmHg; 224.8 °C @ 760 mmHg | [1][13] |

| Density | ~1.13 - 1.19 g/cm³ at 25 °C | [1][3] |

| Refractive Index | ~1.578 at 20 °C | [1][13] |

| Flash Point | 60 °C (140 °F) | [1] |

| Solubility | Soluble in water and alcohol | [1][13] |

Spectroscopic and Analytical Profile

While specific spectra are proprietary, characterization of 2-Mercaptomethylpyrazine relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the three aromatic protons on the pyrazine ring and a signal for the methylene (-CH₂-) protons adjacent to the thiol group, along with the thiol proton itself. ¹³C NMR would similarly show distinct peaks for the four unique carbons of the pyrazine ring and the methylene carbon.

-

Mass Spectrometry (MS): GC-MS is the workhorse for analyzing volatile flavor compounds. The mass spectrum would show a molecular ion peak (M⁺) at m/z 126, with a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring, C=N and C=C stretching from the pyrazine ring, and a weak S-H stretching band for the thiol group.

-

Gas Chromatography (GC): Retention indices on various capillary columns are used for identification and purity assessment, often coupled with olfactometry (GC-O) to correlate chemical peaks with specific aroma characteristics.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of pyrazine derivatives can be challenging, often requiring specific conditions to achieve good yields.[15][16] A reliable method for 2-Mercaptomethylpyrazine proceeds via a two-step route starting from the commercially available 2-methylpyrazine.[3][17]

Strategic Approach: From Methylpyrazine to Mercaptomethylpyrazine

The synthesis strategy involves two classical organic transformations:

-

Free-Radical Halogenation: The methyl group on 2-methylpyrazine is first converted to a chloromethyl group. This benzylic-like position is susceptible to radical halogenation.

-

Nucleophilic Substitution: The resulting chloro-substituent is then displaced by a sulfur nucleophile to form the target thiol.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate and final product can be monitored by TLC and GC-MS at each stage.

Step 1: Synthesis of 2-(Chloromethyl)pyrazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-methylpyrazine (1.0 eq) in a suitable anhydrous solvent like carbon tetrachloride or benzene.

-

Initiation: Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by GC-MS by observing the disappearance of the starting material peak and the appearance of a new peak corresponding to the chlorinated product.

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-(chloromethyl)pyrazine can be purified by vacuum distillation.

Step 2: Synthesis of 2-Mercaptomethylpyrazine

-

Nucleophile Preparation: Prepare a solution of potassium hydrosulfide (KSH, 1.2 eq) in ethanol. Caution: KSH is corrosive and releases toxic H₂S gas upon acidification. This step should be performed in a well-ventilated fume hood.

-

Reaction: Cool the KSH solution in an ice bath. Add the 2-(chloromethyl)pyrazine (1.0 eq) dropwise with stirring.

-

Completion: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate. After solvent removal, the final product, 2-Mercaptomethylpyrazine, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]

Mechanistic Rationale

-

Causality in Step 1: The choice of BPO as a radical initiator is critical. It thermally decomposes to form phenyl radicals, which then abstract a hydrogen atom from the methyl group of 2-methylpyrazine. This forms a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with NCS to propagate the chain and form the chlorinated product. This method is selective for the benzylic-like position over the aromatic ring.

-

Causality in Step 2: The reaction is a straightforward Sₙ2 nucleophilic substitution. The hydrosulfide anion (SH⁻) is a potent sulfur nucleophile that readily displaces the chloride leaving group from the electrophilic methylene carbon, forming the C-S bond of the final product.

Chapter 4: Core Reactivity and Chemical Principles

The Thiol Functional Group: A Locus of Reactivity

The chemistry of 2-Mercaptomethylpyrazine is dominated by its thiol group. Thiols are the sulfur analogs of alcohols but exhibit distinct properties. They are more acidic, more nucleophilic, and more easily oxidized than their alcohol counterparts.[18] This high reactivity makes them pivotal in both biological systems and synthetic chemistry.

Thiol-Disulfide Exchange: A Gateway to Biological and Materials Applications

One of the most important reactions of thiols is the thiol-disulfide exchange.[19] This is a reversible reaction where a thiol attacks a disulfide bond, cleaving it and forming a new disulfide bond.

R'–SH + R–S–S–R ⇌ R'–S–S–R + R–SH

This process is fundamental to protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation and rearrangement of disulfide bridges.[20] In materials science, this reversible covalent chemistry is exploited to create redox-responsive polymers, hydrogels, and drug delivery systems.[21]

The mercaptomethyl group on the pyrazine ring is well-positioned to participate in such reactions. A related compound, 2,3-bis(mercaptomethyl)pyrazine, has been shown to be a highly effective disulfide-reducing agent, superior even to the classic reagent dithiothreitol (DTT), highlighting the potent reactivity conferred by this structural motif.[22]

The Influence of the Pyrazine Ring on Reactivity

The pyrazine ring acts as a mild electron-withdrawing group, which can slightly increase the acidity of the thiol proton compared to a simple alkyl thiol. This enhances its ability to form the thiolate anion (R-S⁻), the active nucleophile in many of its reactions.

Chapter 5: Applications and Future Perspectives

Established Application: The Science of Flavor and Aroma

The primary and most well-documented application of 2-Mercaptomethylpyrazine is as a flavoring agent.[10] It is a cornerstone ingredient for creating authentic savory and roasted flavor profiles in a wide range of food products.[8][9] Its high impact and specific "meaty" character make it invaluable for:

-

Reconstituted meat products

-

Savory snacks and crackers

-

Soups, sauces, and gravies

-

Pet food formulations

Exploratory Potential in Drug Development and Chemical Biology

While not currently used as a pharmaceutical, the structure of 2-Mercaptomethylpyrazine presents intriguing possibilities:

-

Disulfide-Reducing Agent: Drawing analogy from the potent activity of 2,3-bis(mercaptomethyl)pyrazine[22], this monofunctional thiol could be explored as a tool in chemical biology for the controlled reduction of specific disulfide bonds in proteins or peptides.

-

Covalent Inhibitors: The nucleophilic thiol group could be used to target and form covalent bonds with electrophilic residues (like cysteine or dehydroalanine) in protein active sites, a strategy used in drug design.

-

Building Block for Therapeutics: The pyrazine core is a known pharmacophore in various drugs.[23] The thiol handle provides a convenient point for synthetic elaboration, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.

Potential in Materials Science

The reactivity of the thiol group is also highly attractive for materials science:

-

Redox-Responsive Polymers: It can be incorporated into polymer chains via its thiol group. The subsequent oxidation to a disulfide can form cross-links, and the reduction can cleave them, creating materials that change their properties (e.g., swelling, degradation) in response to redox stimuli.[21]

-

Surface Modification: Thiols are known to form self-assembled monolayers (SAMs) on gold surfaces.[18] This allows for the precise modification of surfaces for applications in sensors, electronics, and biocompatible coatings.

-

MOF Ligands: The pyrazine nitrogens can coordinate to metal centers, while the thiol group can be post-synthetically modified, making it a potential functional ligand for creating advanced Metal-Organic Frameworks (MOFs).[6]

Chapter 6: Safety, Handling, and Toxicology

GHS Classification and Hazard Assessment

Information on the GHS classification is limited. However, based on its structure and data from suppliers, it should be treated as a hazardous chemical.[13] It is listed as a flammable liquid and potential precautions suggest it may cause skin and eye irritation and may be harmful if inhaled.[13][24]

-

Potential Hazards: Flammable liquid and vapor, skin irritant, eye irritant, respiratory irritant.

Recommended Handling and Storage Procedures

Given its potential hazards and potent odor, strict handling procedures are necessary.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[13][25]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store separately from strong oxidizing agents and acids.[3]

Toxicological Profile and Considerations for Organosulfur Compounds

2-Mercaptomethylpyrazine has been evaluated and deemed GRAS (Generally Recognized As Safe) for its intended use as a flavoring agent.[10][11] However, the toxicology of organosulfur compounds can be complex.[26] While many are essential for life (e.g., cysteine, methionine)[18], others can be toxic (e.g., sulfur mustard)[27]. For any application outside of regulated food use, especially those involving higher concentrations or different routes of exposure, a thorough toxicological risk assessment would be required.[28]

Conclusion

2-Mercaptomethylpyrazine is a molecule of dual character. It is an industrially vital flavor compound, expertly mimicking the complex aromas of cooked and roasted foods. At the same time, its inherent chemical functionalities—a reactive thiol and a versatile pyrazine core—present a largely untapped resource for innovation in medicinal chemistry, chemical biology, and materials science. By understanding its synthesis, reactivity, and safety, researchers can both leverage its current applications and unlock its future potential as a valuable chemical building block.

References

-

Bulusu, M., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

-

Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

-

Al-Bayati, Z. I. N. (2020). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry. [Link]

-

Choudhary, P., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. [Link]

-

The Good Scents Company. (n.d.). 2-mercaptomethyl pyrazine. [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. Semantic Scholar. [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 2-MERCAPTOMETHYLPYRAZINE. [Link]

-

Mortzfeld, F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Graz University of Technology Research Portal. [Link]

-

Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]

-

TGSC Information System. (n.d.). 2-Mercaptomethyl pyrazine (CAS 59021-02-2): Odor profile, Properties, & IFRA compliance. [Link]

-